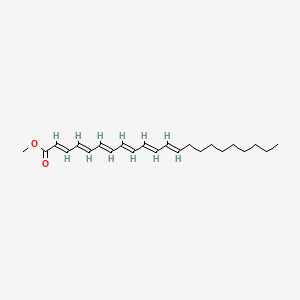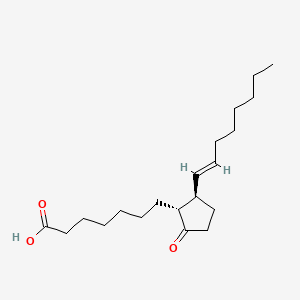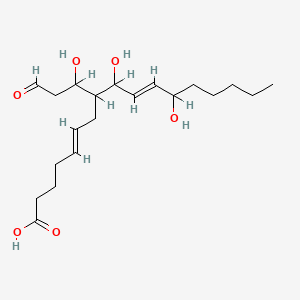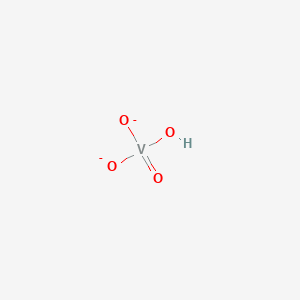
O-valeroylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-valeroylcarnitine is a derivative of L-carnitine, where the acyl group is specified as valeroyl. It is a metabolite involved in fatty acid metabolism and plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The molecular formula of this compound is C12H23NO4, and it has a molecular weight of 245.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-valeroylcarnitine can be synthesized through the esterification of L-carnitine with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the esterification process. Enzymes such as lipases can be employed to catalyze the esterification of L-carnitine with valeric acid under mild conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: O-valeroylcarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Valeric acid derivatives.
Reduction: Valerolactone or valeric alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
O-valeroylcarnitine has several scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and fatty acid metabolism.
Biology: It serves as a biomarker for metabolic studies and is involved in the transport of fatty acids into mitochondria.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders and as a supplement to enhance fatty acid oxidation.
Industry: It is used in the production of dietary supplements and as an additive in energy drinks.
Mécanisme D'action
O-valeroylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The valeroyl group is transferred to L-carnitine, forming this compound, which is then transported across the mitochondrial membrane. Inside the mitochondria, the valeroyl group is transferred back to coenzyme A, allowing the fatty acid to undergo β-oxidation and produce energy. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand .
Comparaison Avec Des Composés Similaires
Acetylcarnitine: An acetylated form of L-carnitine involved in the transport of acetyl groups into mitochondria.
Propionylcarnitine: A propionylated form of L-carnitine involved in the transport of propionyl groups into mitochondria.
Butyrylcarnitine: A butyrylated form of L-carnitine involved in the transport of butyryl groups into mitochondria.
Comparison: O-valeroylcarnitine is unique due to its valeroyl group, which allows it to specifically transport valeric acid derivatives into the mitochondria. This specificity can be advantageous in metabolic studies and therapeutic applications where targeted delivery of valeric acid is required. In contrast, acetylcarnitine, propionylcarnitine, and butyrylcarnitine transport different acyl groups, each with distinct metabolic roles and applications .
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
3-pentanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
VSNFQQXVMPSASB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


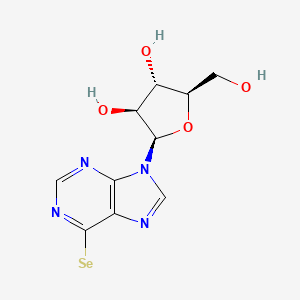

![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)

![2-hydroxy-3-{5-hydroxy-8-[(3E)-4-[8'-hydroxy-6'-(1-hydroxy-3-{11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}butyl)-7'-methylidene-hexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl]but-3-en-2-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid](/img/structure/B1240365.png)
![3-[[(1R,17E,30R,31R,32S)-14-[3,5-dihydroxy-7-(5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl)oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1240366.png)
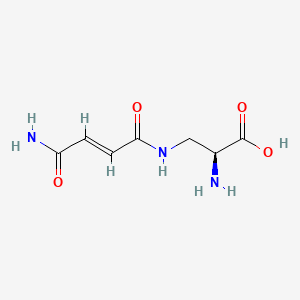

![methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B1240372.png)
